INSULIN - 12584-58-6

INSULIN

Catalog Number: EVT-354195
CAS Number: 12584-58-6
Molecular Formula: C256H381N65O76S6
Molecular Weight: 5778 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Source and Classification: Insulin is a peptide hormone produced by the beta cells of the pancreatic islets of Langerhans. [] It is classified as a protein hormone and is the primary regulator of glucose homeostasis in vertebrates. []

  • Glucose Metabolism: Insulin is essential for understanding glucose uptake and utilization in various tissues, including skeletal muscle, liver, and adipose tissue. [, , , , , , ]
  • Diabetes: Insulin is central to research investigating the pathogenesis, diagnosis, and treatment of diabetes mellitus. [, , , , , ]
  • Cellular Signaling: Insulin signaling pathways are widely studied to understand cell growth, proliferation, survival, and metabolism. [, , , , , , , ]
  • Neurological Function: Recent studies have shown the involvement of insulin signaling in cognitive functions and neurodegenerative diseases like Alzheimer’s disease. []
Mechanism of Action

Insulin exerts its effects by binding to the insulin receptor (IR), a transmembrane receptor tyrosine kinase. [, ] Upon binding, the IR undergoes autophosphorylation, initiating a cascade of intracellular signaling events. [, ] These signaling pathways regulate diverse cellular processes:

  • Glucose Uptake: Insulin promotes glucose uptake into muscle and adipose tissue by stimulating the translocation of the glucose transporter 4 (GLUT4) to the cell membrane. [, ]
  • Glycogen Synthesis: Insulin activates enzymes involved in glycogen synthesis, promoting glucose storage in the liver and muscle. []
  • Protein Synthesis: Insulin stimulates protein synthesis by activating signaling pathways that promote ribosome biogenesis and translation initiation. []
  • Lipogenesis: Insulin promotes lipid synthesis and storage in adipose tissue. [, ]
  • Cell Growth and Proliferation: Insulin signaling pathways can stimulate cell growth and proliferation in various tissues. [, , ]
Applications
  • Understanding Glucose Homeostasis: Insulin is crucial in studying glucose metabolism and its regulation in healthy individuals and those with diabetes. [, , ] Research using insulin helps unravel the mechanisms of glucose uptake, utilization, and storage in various tissues. [, , , , , , ]
  • Diabetes Research: Insulin plays a critical role in understanding the pathogenesis of diabetes and developing new therapeutic strategies. [, , , , , ]
    • Insulin Secretion Studies: Research focuses on the mechanisms of insulin secretion from pancreatic beta cells and how this process is disrupted in diabetes. [, , , ]
    • Insulin Resistance: Studies investigate the mechanisms underlying insulin resistance, a hallmark of type 2 diabetes, and how it contributes to disease progression. [, , , , ]
    • Insulin Analogs: Research focuses on developing new insulin analogs with improved pharmacokinetic properties for diabetes treatment. [, , ]
  • Cellular Signaling and Growth: Insulin's role in cellular signaling extends beyond glucose metabolism. Studies explore insulin signaling pathways in cell growth, proliferation, survival, and apoptosis. [, , , , , , , ]
    • Cancer Research: Research investigates the potential role of insulin signaling in cancer development and progression. []
    • Developmental Biology: Insulin is used to study its role in fetal development, particularly in the context of intrauterine growth retardation and its long-term metabolic consequences. []
  • Neurological Research: Emerging research examines insulin's role in brain function, particularly in cognition, memory, and neurodegenerative diseases like Alzheimer's disease. []

Real-world Examples:

  • Insulin Tolerance Test (ITT): Used to assess insulin sensitivity in vivo. This test involves injecting insulin and monitoring the subsequent decrease in blood glucose levels. []
  • Glucose Stimulated Insulin Secretion (GSIS) Test: Used to evaluate the ability of pancreatic beta cells to secrete insulin in response to glucose stimulation. This test can be performed in vitro using isolated islets. [, ]
  • Euglycemic Hyperinsulinemic Clamp: This technique involves infusing insulin and glucose to maintain a constant blood glucose level, allowing for precise measurement of insulin sensitivity. []
Future Directions
  • Developing Novel Insulin Analogs: Research will continue to focus on designing insulin analogs with improved pharmacokinetic profiles, greater stability, and reduced immunogenicity. []
  • Understanding Insulin Resistance: Research will aim to further elucidate the complex mechanisms underlying insulin resistance, paving the way for novel therapeutic targets to address this critical aspect of type 2 diabetes. [, , , , ]
  • Targeting Insulin Signaling in Cancer: Further research is needed to understand the role of insulin signaling in different types of cancer and to explore the potential of targeting these pathways for therapeutic interventions. []
  • Insulin and Neurodegenerative Diseases: Research will continue to investigate the role of insulin in the brain and explore the potential of using insulin or insulin sensitizers to treat neurodegenerative diseases like Alzheimer's disease. []

Proinsulin

Compound Description: Proinsulin is the precursor molecule of insulin. It consists of a single polypeptide chain with three domains: the A-chain, B-chain, and connecting peptide (C-peptide). Proinsulin is synthesized in the endoplasmic reticulum (ER) of pancreatic β-cells and undergoes enzymatic cleavage within secretory granules to yield mature insulin and C-peptide. []

Relevance to Insulin: Proinsulin is the direct precursor to insulin, sharing a significant structural similarity. While proinsulin possesses some insulin-like activity, it is less potent than mature insulin in stimulating glucose uptake and regulating metabolic processes. Research has shown that defects in proinsulin conversion to insulin can lead to familial hyperproinsulinemia, characterized by elevated proinsulin levels and varying degrees of glucose intolerance. []

C-Peptide

Compound Description: C-peptide, or connecting peptide, is a 31-amino acid peptide released in equimolar amounts with insulin upon proinsulin cleavage. [] While initially considered biologically inactive, C-peptide has been recognized to exert independent physiological effects, including modulation of renal function, neuronal activity, and microcirculation. []

Relevance to Insulin: C-peptide is a byproduct of insulin biosynthesis and serves as a marker of endogenous insulin secretion. The synchronous oscillations of C-peptide and insulin concentrations in plasma indicate that pulsatile insulin release, rather than clearance mechanisms, contributes to the oscillatory pattern of insulinemia observed in vivo. [, , , ]

Insulin Lispro (Lys(B28), Pro(B29) Human Insulin)

Compound Description: Insulin lispro is a rapid-acting insulin analog engineered for faster absorption and shorter duration of action compared to regular human insulin (RHI). The structural modification in insulin lispro involves the reversal of amino acids lysine and proline at positions B28 and B29, respectively. This alteration minimizes self-association of insulin molecules, leading to faster dissolution and absorption from the injection site. []

Relevance to Insulin: Insulin lispro shares a very similar structure with human insulin but exhibits an altered pharmacokinetic profile, making it a preferred choice for mealtime insulin therapy in diabetes management. While concerns regarding potential differences in immunogenicity between insulin lispro and RHI existed, studies have shown no significant differences in the development of insulin-specific, insulin lispro-specific, or cross-reactive antibodies between the two insulin types in patients with type 1 or type 2 diabetes. []

Insulin Glargine

Compound Description: Insulin glargine is a long-acting insulin analog designed to provide a sustained, peakless basal insulin level for approximately 24 hours. The structural modifications in insulin glargine include the replacement of asparagine with glycine at position A21 and the addition of two arginine residues at the C-terminus of the B-chain. These changes shift the isoelectric point of insulin glargine, leading to its precipitation at neutral pH and sustained release from the injection site. []

Relevance to Insulin: Insulin glargine shares the core structure of human insulin but exhibits significantly altered pharmacokinetic properties. Studies in adolescents with type 1 diabetes mellitus have shown that switching to a basal-bolus regimen using insulin glargine in combination with short-acting insulin analogs significantly improved fasting blood glucose levels and increased the proportion of patients achieving target blood glucose ranges without increasing the risk of nocturnal or morning hypoglycemia. []

[125I]-Insulin

Compound Description: [125I]-Insulin is a radiolabeled form of insulin used in research to study insulin binding, receptor interactions, and intracellular trafficking of insulin-receptor complexes. The radioactive iodine atom (125I) serves as a tracer, allowing for the detection and quantification of insulin molecules bound to cells or tissues. [, ]

Relevance to Insulin: [125I]-Insulin is a valuable tool in studying the mechanisms of insulin action and factors that influence insulin binding to its receptor. Studies employing [125I]-insulin have revealed that hypothalamic insulin receptors, involved in regulating food intake and energy balance, are not directly regulated by peripheral or central insulin levels. This suggests the involvement of other factors, potentially related to food intake or body weight, in modulating hypothalamic insulin receptor function. []

Classification

This compound can be classified as a bioactive peptide or peptidomimetic, given its extensive use in pharmacological contexts due to its structural complexity and potential interactions with biological systems. It encompasses multiple amino acid residues and functional groups that contribute to its biological activity.

Synthesis Analysis

The synthesis of such complex compounds typically involves several advanced techniques:

  1. Solid-phase peptide synthesis (SPPS): This method allows for the stepwise assembly of peptide chains on a solid support. The process involves:
    • Coupling reactions where protected amino acids are sequentially added to the growing chain.
    • Deprotection steps to remove protective groups after each coupling.
  2. Liquid-phase synthesis: In some cases where modifications or larger scales are needed:
    • Refluxing in suitable solvents may be employed to facilitate reactions.
    • Purification through techniques such as high-performance liquid chromatography (HPLC) ensures the removal of unreacted starting materials and by-products.
  3. Cyclization reactions: For compounds requiring cyclic structures or specific conformations:
    • Intramolecular cyclization can be achieved through controlled reaction conditions.

These methods require precise control over reaction conditions (temperature and pH) and careful monitoring through techniques like mass spectrometry and NMR spectroscopy to confirm the structure at each step.

Molecular Structure Analysis

The molecular structure of this compound is characterized by:

  1. Chirality: The presence of multiple chiral centers contributes to its stereochemical complexity.
  2. Functional Groups: It contains various functional groups including:
    • Amino groups
    • Carboxylic acids
    • Hydroxyl groups
    • Imidazole rings
  3. Three-dimensional conformation: The spatial arrangement of atoms influences its biological activity and interaction with targets. Techniques like X-ray crystallography or NMR spectroscopy can elucidate this structure in detail.

Structural Determination Techniques

To determine the molecular structure:

  • NMR Spectroscopy: Provides insights into the connectivity and environment of hydrogen atoms.
  • Mass Spectrometry (MS): Helps in determining the molecular weight and fragmentation patterns.
Chemical Reactions Analysis

The chemical reactivity of this compound may involve several types of reactions:

  1. Peptide bond formation: Key in building peptide chains through condensation reactions.
  2. Hydrolysis: Under certain conditions (e.g., acidic or basic), the peptide bonds may hydrolyze back to their constituent amino acids.
  3. Redox reactions: Functional groups like imidazoles can participate in oxidation-reduction processes.

These reactions are crucial for understanding the compound's stability and

Properties

CAS Number

12584-58-6

Product Name

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

IUPAC Name

4-[[2-[[88-[[5-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[(3-amino-1-carboxy-3-oxopropyl)carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-butan-2-yl-24,56-bis(2-carboxyethyl)-83-(1-hydroxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[2-[[6-amino-1-(1-carboxyethylamino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C256H381N65O76S6

Molecular Weight

5778 g/mol

InChI

InChI=1S/C256H381N65O76S6/c1-29-131(23)205(313-193(337)104-258)251(391)317-204(130(21)22)247(387)288-159(75-82-200(347)348)217(357)282-156(71-78-189(262)333)221(361)308-183-116-401-402-117-184-242(382)305-178(111-323)239(379)294-162(88-123(7)8)224(364)295-168(95-140-53-61-146(327)62-54-140)227(367)283-154(69-76-187(260)331)218(358)290-161(87-122(5)6)222(362)285-158(74-81-199(345)346)220(360)302-174(101-190(263)334)234(374)298-170(97-142-57-65-148(329)66-58-142)230(370)309-182(241(381)304-176(255(396)397)103-192(265)336)115-400-399-114-181(213(353)272-107-194(338)278-153(72-79-197(341)342)216(356)281-151(51-42-84-270-256(266)267)211(351)271-108-195(339)279-166(93-138-46-36-32-37-47-138)226(366)297-167(94-139-48-38-33-39-49-139)229(369)299-171(98-143-59-67-149(330)68-60-143)237(377)320-208(136(28)326)253(393)321-85-43-52-186(321)245(385)286-152(50-40-41-83-257)214(354)277-134(26)254(394)395)311-249(389)203(129(19)20)316-235(375)164(90-125(11)12)292-228(368)169(96-141-55-63-147(328)64-56-141)296-223(363)160(86-121(3)4)289-209(349)133(25)276-215(355)157(73-80-198(343)344)287-246(386)202(128(17)18)315-236(376)165(91-126(13)14)293-232(372)173(100-145-106-269-120-275-145)301-238(378)177(110-322)280-196(340)109-273-212(352)180(113-398-403-118-185(310-243(183)383)244(384)319-207(135(27)325)252(392)306-179(112-324)240(380)318-206(132(24)30-2)250(390)312-184)307-225(365)163(89-124(9)10)291-231(371)172(99-144-105-268-119-274-144)300-219(359)155(70-77-188(261)332)284-233(373)175(102-191(264)335)303-248(388)201(127(15)16)314-210(350)150(259)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-208,322-330H,29-30,40-43,50-52,69-104,107-118,257-259H2,1-28H3,(H2,260,331)(H2,261,332)(H2,262,333)(H2,263,334)(H2,264,335)(H2,265,336)(H,268,274)(H,269,275)(H,271,351)(H,272,353)(H,273,352)(H,276,355)(H,277,354)(H,278,338)(H,279,339)(H,280,340)(H,281,356)(H,282,357)(H,283,367)(H,284,373)(H,285,362)(H,286,385)(H,287,386)(H,288,387)(H,289,349)(H,290,358)(H,291,371)(H,292,368)(H,293,372)(H,294,379)(H,295,364)(H,296,363)(H,297,366)(H,298,374)(H,299,369)(H,300,359)(H,301,378)(H,302,360)(H,303,388)(H,304,381)(H,305,382)(H,306,392)(H,307,365)(H,308,361)(H,309,370)(H,310,383)(H,311,389)(H,312,390)(H,313,337)(H,314,350)(H,315,376)(H,316,375)(H,317,391)(H,318,380)(H,319,384)(H,320,377)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,394,395)(H,396,397)(H4,266,267,270)

InChI Key

NOESYZHRGYRDHS-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CN=CN2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Synonyms

Actrapid insulin
insulin (ox), 8(A)-L-threonine-10(A)-L-isoleucine-
insulin (pork)
insulin (swine)
insulin pork
insulin, neutral
neutral insulin
Novo MC insulin

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CN=CN2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN

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